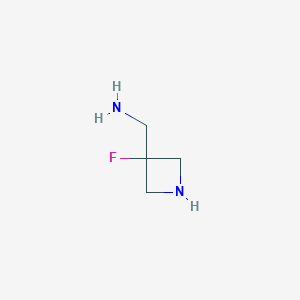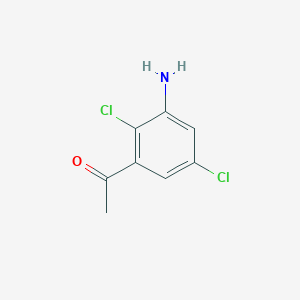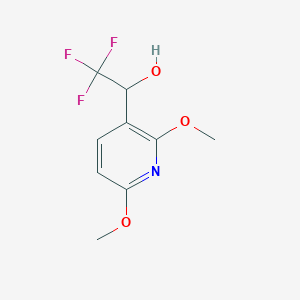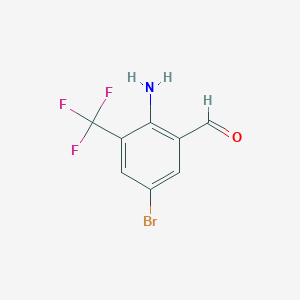
9-anthracen-2-yl-3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-anthracen-2-yl-3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazole is a complex organic compound that belongs to the class of carbazole derivatives. This compound is characterized by its unique structure, which includes anthracene and carbazole moieties, making it a subject of interest in various fields of scientific research, particularly in materials science and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-anthracen-2-yl-3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazole typically involves multiple steps, starting from the preparation of 3,6-di-tert-butylcarbazole. One common method involves the reaction of carbazole with tert-butyl chloride in the presence of anhydrous zinc chloride and nitromethane. The reaction mixture is stirred overnight, followed by the addition of methanol and subsequent purification steps to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
9-anthracen-2-yl-3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrocarbon derivatives.
Scientific Research Applications
9-anthracen-2-yl-3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazole has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent hole-transporting properties.
Materials Science: The compound is employed in the synthesis of novel electroluminescent materials and optical switching devices.
Mechanism of Action
The mechanism of action of 9-anthracen-2-yl-3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazole involves its ability to transport holes in organic electronic devices. The presence of tert-butyl groups enhances the compound’s stability and increases the glass transition temperature, making it suitable for use in high-performance materials . The molecular targets and pathways involved include interactions with other organic molecules and the formation of charge-transfer complexes.
Comparison with Similar Compounds
Similar Compounds
3,6-Di-tert-butylcarbazole: A simpler carbazole derivative with similar hole-transporting properties.
9-(4-bromophenyl)-3,6-di-tert-butylcarbazole: Another derivative used in the synthesis of electroluminescent materials.
2-(4-(2-(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)ethynyl)benzylidene)malononitrile: A complex derivative used in OLEDs and optical devices.
Uniqueness
9-anthracen-2-yl-3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazole stands out due to its combination of anthracene and carbazole moieties, which provide unique electronic properties and make it highly effective in organic electronic applications. The presence of multiple tert-butyl groups further enhances its stability and performance in various devices.
Properties
Molecular Formula |
C66H63N3 |
|---|---|
Molecular Weight |
898.2 g/mol |
IUPAC Name |
9-anthracen-2-yl-3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazole |
InChI |
InChI=1S/C66H63N3/c1-63(2,3)44-18-25-57-51(34-44)52-35-45(64(4,5)6)19-26-58(52)68(57)49-23-29-61-55(38-49)56-39-50(24-30-62(56)67(61)48-22-17-42-31-40-15-13-14-16-41(40)32-43(42)33-48)69-59-27-20-46(65(7,8)9)36-53(59)54-37-47(66(10,11)12)21-28-60(54)69/h13-39H,1-12H3 |
InChI Key |
UFNLNMGNPJXMRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC5=C(C=C4)N(C6=C5C=C(C=C6)N7C8=C(C=C(C=C8)C(C)(C)C)C9=C7C=CC(=C9)C(C)(C)C)C1=CC2=CC3=CC=CC=C3C=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-sulfonyl chloride](/img/structure/B15220755.png)



![tert-Butyl 7-((S)-1-amino-2-methoxy-2-oxoethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B15220770.png)

![(6-(4-Chlorophenyl)spiro[3.5]non-6-en-7-yl)methanol](/img/structure/B15220780.png)



![1'-Methyl-5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]](/img/structure/B15220802.png)

![N-Methyl-1-(pyrazolo[1,5-a]pyridin-4-yl)methanamine](/img/structure/B15220819.png)

